3-Methylisonicotinonitrile
Overview
Description
Synthesis Analysis
The synthesis of 3-Methylisonicotinonitrile and related compounds involves several chemical reactions, including condensation and Michael addition. For example, (E)‐1‐hetaryl‐2‐propen‐1‐ones are prepared by condensation of acetylthiophenes or acetylfuran with aldehydes, and their reaction with malononitrile under specific conditions yields substituted nicotinonitriles. This process demonstrates the versatility and reactivity of components in synthesizing nicotinonitrile derivatives, which are crucial for further chemical manipulations and applications (Greiner‐Bechert & Otto, 1992).
Molecular Structure Analysis
The crystal structure of related nicotinonitrile compounds has been determined, showcasing the intricate arrangements and bond lengths that define their molecular geometry. For instance, the crystal structure of 2-(1-methyl-1H-3-indolyl)nicotinonitrile was elucidated, revealing its crystallization in the triclinic system with specific unit-cell parameters. This detailed analysis aids in understanding the spatial arrangement and electronic distribution within the molecule, which is crucial for predicting its reactivity and interactions (Parthasarathy et al., 2006).
Chemical Reactions and Properties
Nicotinonitriles undergo various chemical reactions, offering pathways to synthesize a wide range of derivatives. For example, the behavior of 3-anilinoenones towards carbon nucleophiles in both acidic and basic media has been explored, revealing the formation of nicotinonitrile, ethyl nicotinate, nicotinic acid, and dienamide derivatives. These reactions are accompanied by reasonable mechanisms that account for the product formation, showcasing the chemical versatility of nicotinonitrile compounds (Al-Omran, 2013).
Scientific Research Applications
Photonics Research : The progress in III-Nitride photonics research, applicable in energy, biosensors, laser devices, and communications, highlights the importance of materials like 3-Methylisonicotinonitrile in technological advancements (Tansu et al., 2010).
Green Chemistry : Ionic liquids, potentially using compounds like 3-Methylisonicotinonitrile, serve as recyclable catalysts and reaction mediums in organic reactions, demonstrating innovative approaches in undergraduate education for green chemistry (Verdía et al., 2017).
Neuroscience Research : The study of nitric oxide produced by compounds like 3-Methylisonicotinonitrile in 3-nitropropionic acid reveals its role in depressing spinal reflexes in neonatal rats, with implications for understanding neurological processes (Gupta & Deshpande, 2009).
Nanomaterials in Biosensing : Group III nitride nanomaterials, related to compounds like 3-Methylisonicotinonitrile, offer superior biosensing performance due to their unique physical/chemical properties and biocompatibility, crucial for biosensor development (Li & Liu, 2017).
Catalysis Research : The use of nickel complexes in the catalytic isomerization of compounds similar to 3-Methylisonicotinonitrile demonstrates the potential in synthetic chemistry and industrial applications (Acosta-Ramírez et al., 2008).
Environmental and Energy Applications : Graphitic carbon nitride materials, related to 3-Methylisonicotinonitrile, show promise in environmental protection, energy conversion, and storage, with potential applications in photocatalysis and fuel cells (Zheng et al., 2012).
Analytical Chemistry : Techniques involving methylamine-modified graphene, potentially derived from compounds like 3-Methylisonicotinonitrile, provide effective analysis methods for neonicotinoid insecticides in agricultural products (Shi et al., 2017).
Safety and Hazards
properties
IUPAC Name |
3-methylpyridine-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2/c1-6-5-9-3-2-7(6)4-8/h2-3,5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNWPKSTEHBXSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50226733 | |
Record name | 3-Methylisonicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50226733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylisonicotinonitrile | |
CAS RN |
7584-05-6 | |
Record name | 3-Methyl-4-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7584-05-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methylisonicotinonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007584056 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methylisonicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50226733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methylisonicotinonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.629 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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